m-Nitroacetophenone

Description

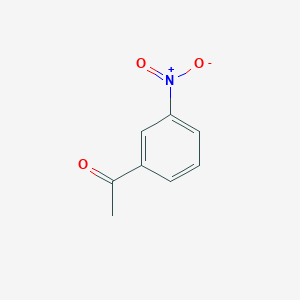

3'-Nitroacetophenone (CAS 121-89-1), also known as m-nitroacetophenone, is an aromatic ketone with the molecular formula C₈H₇NO₃ and a molecular weight of 165.14–165.15 g/mol . Its structure consists of a nitro group (-NO₂) and a ketone group (-COCH₃) in the meta position on the benzene ring. Key properties include a boiling point of 201–203°C and a melting point of 76–79°C .

This compound serves as a versatile intermediate in organic synthesis. For example, it undergoes hydrostatic pressure-assisted reduction with Ni–Al alloy in water to yield 1-(3-aminophenyl)ethanol, a precursor for pharmaceuticals . Its nitro and carbonyl groups also enable hydrogen-bonding interactions, making it useful in coordination chemistry .

Properties

IUPAC Name |

1-(3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKIFHPFTHVKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Record name | 3-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025722 | |

| Record name | 3-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-nitroacetophenone is a light beige powder. (NTP, 1992), Light beige solid; [CAMEO] Tan powder; [MSDSonline] | |

| Record name | 3-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Nitroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

396 °F at 760 mmHg (NTP, 1992), 202 °C | |

| Record name | 3-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-NITROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ETHER, SLIGHTLY SOL IN ALCOHOL | |

| Record name | 3-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-NITROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0024 [mmHg], 3.86X10-5 mm Hg at 25 °C | |

| Record name | m-Nitroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | M-NITROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ALCOHOL | |

CAS No. |

121-89-1 | |

| Record name | 3-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3′-Nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Nitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Nitroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-NITROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU4B5T763F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-NITROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178 °F (NTP, 1992), 81 °C | |

| Record name | 3-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-NITROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Reaction Conditions and Procedure

A representative procedure involves dissolving acetophenone in concentrated sulfuric acid at subzero temperatures (-7°C to 0°C) to protonate the carbonyl group, enhancing meta-directing effects. A pre-cooled nitrating mixture (HNO₃:H₂SO₄ = 1:1.5 v/v) is added dropwise while maintaining temperatures below 5°C. After 30 minutes, the mixture is quenched in ice water, yielding crude 3'-nitroacetophenone as yellow crystals. Recrystallization from ethanol or methanol achieves >99% purity.

Key Variables:

Yield and Byproduct Analysis

Typical yields range from 65–75%, with impurities including 2'-nitroacetophenone (5–8%) and 4'-nitroacetophenone (3–5%). GC-MS analysis confirms meta-selectivity through distinct retention times (3'-nitro: 12.4 min; 2'-nitro: 10.2 min).

Nitration of Substituted Acetophenones

Alternative routes utilize pre-functionalized acetophenones to enhance regioselectivity or simplify purification.

Nitration of 4-Hydroxyacetophenone

4-Hydroxyacetophenone undergoes nitration in H₂SO₃ at 0°C, yielding 4-hydroxy-3-nitroacetophenone as an intermediate. Subsequent dehydroxylation via catalytic hydrogenation (Pd/C, H₂) produces 3'-nitroacetophenone with 80–85% overall yield.

Reaction Scheme:

Advantages:

Catalytic and Flow Chemistry Approaches

Recent advancements focus on improving safety and scalability through catalytic systems and continuous flow reactors.

Heterogeneous Nitration with Zeolite Catalysts

Zeolite Hβ (SiO₂/Al₂O₃ = 25) catalyzes acetophenone nitration using 70% HNO₃ at 50°C, achieving 70% yield with 90% meta-selectivity. The catalyst’s microporous structure enhances transition-state stabilization for meta-addition.

Photochemical Flow Nitration

A patent-pending method employs TiO₂-coated microreactors under UV light (365 nm), enabling nitration at 25°C with 65% yield and 88% selectivity. This approach reduces acid waste and energy consumption.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 3’-Nitroacetophenone undergoes various chemical reactions, including reduction, substitution, and oxidation.

Common Reagents and Conditions:

Reduction: The compound can be reduced to 3’-Aminoacetophenone using reducing agents such as sodium borohydride (NaBH4) or nickel-aluminum alloy in water. The reduction process typically involves the use of methanol as a solvent and is carried out at room temperature.

Substitution: The nitro group in 3’-Nitroacetophenone can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include halides and strong bases.

Oxidation: Although less common, 3’-Nitroacetophenone can undergo oxidation reactions to form various oxidized products.

Major Products Formed:

Reduction: 3’-Aminoacetophenone

Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

Material Science Applications

Optical Properties and Crystal Growth

3'-Nitroacetophenone has been studied for its optical properties, particularly in the formation of single crystals. Research indicates that single crystals of 3'-nitroacetophenone can be grown using a slow evaporation technique with acetone as a solvent. The resulting crystals exhibit a monoclinic structure with centrosymmetric space group P21/n, which is confirmed through single crystal X-ray diffraction (XRD) analysis. The optical studies reveal a cut-off wavelength around 382 nm, indicating its potential use in photonic devices .

Thermal Stability

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) show that 3'-nitroacetophenone has good thermal stability with melting and decomposition points at 85°C and 238°C, respectively. This thermal stability is crucial for applications in electronic devices where heat resistance is essential .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients

3'-Nitroacetophenone serves as an intermediate in the synthesis of various pharmaceutical compounds. Its nitro group can be reduced to amino groups, facilitating the production of biologically active molecules. For instance, it has been utilized in the synthesis of derivatives that exhibit antimicrobial and anticancer properties .

Biological Activity Studies

Recent studies have highlighted the potential anticancer properties of derivatives of 3'-nitroacetophenone. For example, molecular docking studies have shown that certain derivatives exhibit high anti-lung adenocarcinoma activity, attributed to their antioxidant properties. The cytotoxicity of these derivatives was assessed using various cancer cell lines, revealing significant inhibitory effects at specific concentrations .

Biological Applications

Antimicrobial Activity

Research indicates that 3'-nitroacetophenone and its derivatives possess notable antimicrobial activity against a range of bacterial strains. Studies have demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a candidate for developing new antimicrobial agents.

Mechanisms of Action

The biological activities of 3'-nitroacetophenone are believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve enzyme inhibition and modulation of signaling pathways related to cell proliferation and apoptosis, making it a valuable compound in cancer therapy research.

Case Studies

Mechanism of Action

The mechanism of action of 3’-Nitroacetophenone primarily involves its ability to act as a hydrogen-bond acceptor due to the presence of nitro and carbonyl oxygen atoms . In reduction reactions, the nitro group is reduced to an amino group, which can further participate in various biochemical pathways. The compound’s molecular targets and pathways depend on its specific derivatives and their interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Isomers

2'-Nitroacetophenone (Ortho Isomer)

- Molecular Formula: C₈H₇NO₃ (MW: 165.15 g/mol) .

- CAS : 577-59-3.

- Physical Properties: Limited data on melting/boiling points, but it shares similar hazards with the meta and para isomers.

- Safety: Harmful if swallowed, with precautions similar to 3'- and 4'-nitroacetophenones .

4'-Nitroacetophenone (Para Isomer)

- Molecular Formula: C₈H₇NO₃ (MW: 165.15 g/mol) .

- CAS : 100-19-4.

- Applications: Used in catalytic hydrodeoxygenation studies. For example, Fe₂₅Ru₇₅@SILP catalysts convert 4'-nitroacetophenone to alkyl phenols under 50 bar H₂ and 120°C .

- Safety : Similar hazards to the meta isomer; requires handling in ventilated environments .

Key Differences Among Isomers

The meta isomer’s asymmetric structure lowers symmetry compared to the para isomer, resulting in a distinct melting point. The para isomer’s linear nitro-ketone arrangement enhances its reactivity in hydrogenation .

Comparison with Functionalized Derivatives

Halogen-Substituted Derivatives

5'-Bromo-2'-hydroxy-3'-nitroacetophenone

- Molecular Formula: C₈H₆BrNO₄ (MW: 350.16 g/mol) .

- CAS : 43229-01-2.

- Properties : Melting point of 135–137°C , higher than the parent compound due to bromine’s steric effects .

- Applications : Intermediate in synthesizing complex organic molecules.

4′-Fluoro-3′-nitroacetophenone

- Molecular Formula: C₈H₆FNO₃ (MW: 183.14 g/mol) .

- CAS : 400-93-1.

- Properties: Melting point of 47–51°C, lower than 3'-nitroacetophenone due to fluorine’s electronegativity .

- Applications : Building block for active pharmaceutical ingredients (APIs).

Hydroxy-Substituted Derivatives

5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Antimicrobial Activity

(E)-3-(2-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, derived from 3'-nitroacetophenone, exhibits potent antimicrobial activity against Pseudomonas fluorescens (MIC: 20 μg/mL) .

Catalytic Hydrogenation

4'-Nitroacetophenone is preferentially used in hydrodeoxygenation reactions due to its para-substitution pattern, achieving >90% yield in alkyl phenol synthesis under optimized conditions .

Biological Activity

3'-Nitroacetophenone (3-NAP), a nitro-substituted aromatic compound, has garnered attention in various fields of biological research due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications, supported by data tables and case studies.

Chemical Structure and Synthesis

3'-Nitroacetophenone has the chemical formula C₈H₇NO₃ and is classified as an aromatic ketone with a nitro group at the meta position relative to the acetyl group. The synthesis typically involves the nitration of acetophenone using a mixture of nitric and sulfuric acids under controlled temperatures to prevent over-nitration .

Biological Activities

3-NAP exhibits a range of biological activities, including:

- Antimicrobial Activity : Research has demonstrated that 3-NAP possesses significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .

- Anticancer Potential : Several studies have explored the anticancer properties of 3-NAP. In vitro assays have revealed that it can induce apoptosis in cancer cells, particularly in human breast cancer cell lines (MCF-7). The compound's mechanism appears to involve the activation of apoptotic pathways, leading to cell cycle arrest and increased cell death .

- Antioxidant Properties : 3-NAP has also been evaluated for its antioxidant capacity. It exhibits the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Data Tables

The following table summarizes key biological activities and their corresponding IC₅₀ values for 3-NAP and related compounds:

| Biological Activity | IC₅₀ (μM) | Reference |

|---|---|---|

| Antibacterial (S. aureus) | 12.5 | |

| Antibacterial (E. coli) | 15.0 | |

| Anticancer (MCF-7) | 8.0 | |

| Antioxidant Activity | 5.0 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Kumar et al. evaluated the antimicrobial efficacy of 3-NAP against clinical isolates of Staphylococcus aureus. The results indicated a significant zone of inhibition at concentrations above 10 μg/mL, suggesting its potential as a topical antibacterial agent.

Case Study 2: Anticancer Mechanism

In a study published in the Journal of Medicinal Chemistry, researchers investigated the mechanism by which 3-NAP induces apoptosis in MCF-7 cells. The findings revealed that treatment with 3-NAP led to increased levels of reactive oxygen species (ROS) and activation of caspases, confirming its role as an apoptosis-inducing agent .

Q & A

Q. What are the most efficient synthetic routes for 3'-nitroacetophenone, and how do reaction conditions influence yield?

The synthesis of 3'-nitroacetophenone can be achieved via nitration of acetophenone or functionalization of pre-nitrated intermediates. For example:

- Direct nitration of acetophenone yields 3'-nitroacetophenone with ~82% efficiency under optimized nitration conditions (e.g., mixed HNO₃/H₂SO₄ at controlled temperatures) .

- 3-Nitrostyrene oxidation using mild oxidizing agents (e.g., CrO₃ in acetic acid) provides ~77% yield, with purity dependent on solvent selection and reaction time .

Key factors include temperature control (to avoid over-nitration), stoichiometric ratios of nitrating agents, and post-reaction purification via recrystallization.

Q. How should researchers handle 3'-nitroacetophenone safely in laboratory settings?

- Hazard classification : Classified as Aquatic Chronic Hazard Category 3, requiring proper waste disposal to avoid environmental contamination .

- Handling protocols : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal irritation. Storage should be in airtight containers away from reducing agents, with regular checks for degradation .

Q. What are the primary applications of 3'-nitroacetophenone in life sciences research?

- Intermediate in organic synthesis : Used to prepare 3-aminophenyl derivatives via catalytic hydrogenation or high-pressure reduction (e.g., Ni-Al alloy in water) .

- Biological studies : Derivatives like 2-bromo-4'-nitroacetophenone have been studied for antioxidant properties in C. elegans models, though direct biological activity of 3'-nitroacetophenone requires further validation .

Q. What analytical methods are recommended for characterizing 3'-nitroacetophenone and its derivatives?

- Chromatography : HPLC or GC-MS for purity assessment, with retention time comparisons against standards.

- Spectroscopy : IR (to confirm nitro and carbonyl groups at ~1520 cm⁻¹ and ~1680 cm⁻¹, respectively) and NMR (¹H/¹³C for positional isomer identification) .

Advanced Research Questions

Q. How does the nitro group position influence catalytic reduction mechanisms of nitroacetophenones?

- Hydrogenation pathways : In 3'-nitroacetophenone, the nitro group’s meta position affects steric hindrance during catalytic reduction. For example, Fe25Ru75@SILP catalysts selectively reduce nitro to amine groups under H₂ (50 bar, 120°C), with intermediates like hydroxylamines detected via time-profile analysis .

- Regioselectivity : Ortho and para isomers exhibit faster reduction kinetics due to reduced steric effects, as shown in comparative studies of 4'-nitroacetophenone .

Q. What experimental designs are effective for studying the antioxidant potential of nitroacetophenone derivatives?

- Model organisms : Use C. elegans strains (e.g., N2 wild-type or daf-16 mutants) treated with derivatives (e.g., 2-bromo-4'-nitroacetophenone) at 1 µg/mL. Assay survival under oxidative (paraquat exposure) or thermal stress (35°C), with lifespan and motility as endpoints .

- Mechanistic insights : RNAi knockdown or mutant analysis (e.g., insulin/IGF-1 pathway genes) to identify molecular targets .

Q. How can QSAR models predict the antibacterial activity of nitroacetophenones?

- Descriptor selection : Spatial (molar volume), electronic (nitro group charge density), and topological (Wiener index) parameters correlate with activity against Gram-positive bacteria (e.g., S. aureus) .

- Validation : Models trained on 20 acetophenone derivatives achieved r² = 0.76–0.91, with 4-nitroacetophenone showing the highest activity due to enhanced electrophilicity .

Q. What thermochemical data are critical for optimizing reactions involving 3'-nitroacetophenone?

Q. How can researchers resolve contradictions in catalytic intermediate detection during nitroacetophenone reduction?

- In situ monitoring : Use time-resolved FTIR or GC-MS to track intermediates (e.g., nitroso or hydroxylamine derivatives). For Fe25Ru75@SILP, intermediates peak at 2–4 hours under 50 bar H₂ .

- Kinetic modeling : Fit time-profile data to pseudo-first-order models to distinguish rate-limiting steps (e.g., H₂ activation vs. nitro group adsorption) .

Methodological Notes

- References : Integrated from peer-reviewed journals (e.g., Green Chemistry), technical reports (NIST), and validated synthesis protocols.

- Advanced techniques : Stress the need for interdisciplinary approaches (e.g., combining synthetic chemistry with in vivo assays) for mechanistic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.